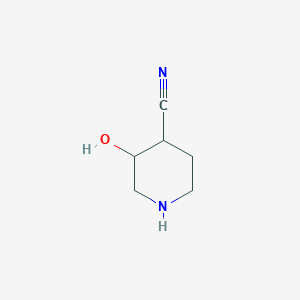
1-Bromo-4-chloro-5-fluoro-2-isopropoxybenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Bromo-4-chloro-5-fluoro-2-isopropoxybenzene is an organic compound with the molecular formula C9H9BrClFO. It is a derivative of benzene, substituted with bromine, chlorine, fluorine, and an isopropoxy group. This compound is used in various chemical reactions and has applications in scientific research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-4-chloro-5-fluoro-2-isopropoxybenzene typically involves multi-step organic reactions. One common method includes the electrophilic aromatic substitution of benzene derivatives. The process may involve:
Bromination: Introduction of a bromine atom to the benzene ring using bromine (Br2) in the presence of a catalyst like iron (Fe).
Chlorination: Addition of a chlorine atom using chlorine gas (Cl2) or other chlorinating agents.
Fluorination: Introduction of a fluorine atom using fluorinating agents such as Selectfluor.
Isopropoxylation: Addition of an isopropoxy group using isopropyl alcohol in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
1-Bromo-4-chloro-5-fluoro-2-isopropoxybenzene undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine, chlorine, fluorine) can be substituted with other groups using nucleophilic or electrophilic reagents.
Oxidation: The isopropoxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to remove halogen atoms or convert functional groups.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic medium.
Electrophilic Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2).
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Major Products Formed
Substitution: Formation of new benzene derivatives with different substituents.
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of dehalogenated compounds or alcohols.
Applications De Recherche Scientifique
1-Bromo-4-chloro-5-fluoro-2-isopropoxybenzene has various applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and pharmaceutical research.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-Bromo-4-chloro-5-fluoro-2-isopropoxybenzene depends on the specific reactions it undergoes. In general, the compound can act as an electrophile or nucleophile in chemical reactions, interacting with various molecular targets and pathways. The presence of multiple halogen atoms and an isopropoxy group allows for diverse reactivity and interactions with other molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-Bromo-2-chloro-5-fluoro-4-isopropoxybenzene
- 1-Bromo-5-chloro-2-fluoro-4-isopropoxybenzene
- p-Bromofluorobenzene
Uniqueness
1-Bromo-4-chloro-5-fluoro-2-isopropoxybenzene is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical properties and reactivity. The combination of bromine, chlorine, fluorine, and an isopropoxy group allows for a wide range of chemical transformations and applications in various fields.
Propriétés
Formule moléculaire |
C9H9BrClFO |
|---|---|
Poids moléculaire |
267.52 g/mol |
Nom IUPAC |
1-bromo-4-chloro-5-fluoro-2-propan-2-yloxybenzene |
InChI |
InChI=1S/C9H9BrClFO/c1-5(2)13-9-4-7(11)8(12)3-6(9)10/h3-5H,1-2H3 |
Clé InChI |
VTKRRXUWTOKGDR-UHFFFAOYSA-N |
SMILES canonique |
CC(C)OC1=CC(=C(C=C1Br)F)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl]propanamide](/img/structure/B14776158.png)
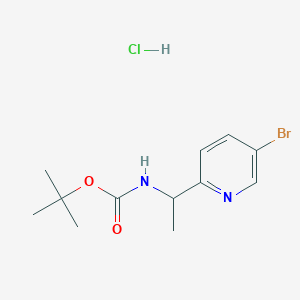


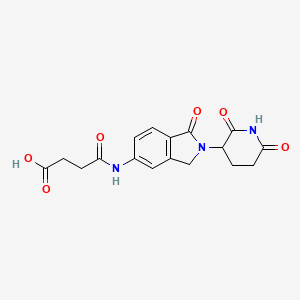
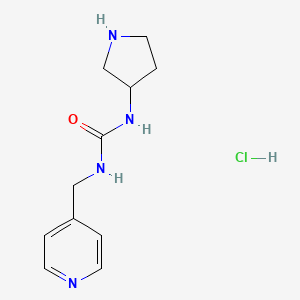
![1-Hydroxy-1H-benzo[d][1,2,3]triazole-6-sulfonic acid](/img/structure/B14776204.png)
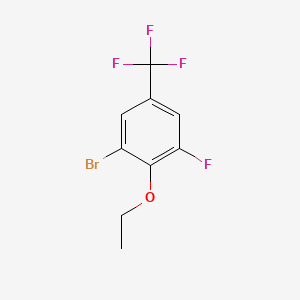
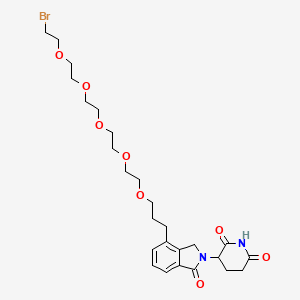
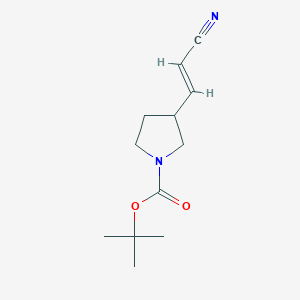
![N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]-3-(2-methylphenoxy)propanamide](/img/structure/B14776224.png)
![5-Hydroxy-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylic acid](/img/structure/B14776244.png)
